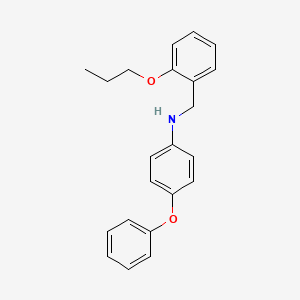

4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE

Descripción

Propiedades

IUPAC Name |

4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-2-16-24-22-11-7-6-8-18(22)17-23-19-12-14-21(15-13-19)25-20-9-4-3-5-10-20/h3-15,23H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUGUWLUKQLNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of 4-Phenoxyaniline Intermediate

- Starting materials: Phenol and para-halogenated aniline (e.g., 4-chloroaniline).

- Reaction: Nucleophilic aromatic substitution or palladium-catalyzed coupling (Ullmann or Buchwald-Hartwig reaction) to attach the phenoxy group at the para position of the aniline ring.

- Conditions: Use of a palladium catalyst (e.g., Pd(OAc)₂), appropriate ligands, base (such as potassium carbonate), and solvents like toluene or DMF under inert atmosphere.

- Outcome: Formation of 4-phenoxyaniline with high regioselectivity.

Step 2: Preparation of 2-Propoxybenzyl Halide

- Starting materials: 2-propoxyphenol or 2-propoxybenzyl alcohol.

- Reaction: Conversion to 2-propoxybenzyl chloride or bromide via halogenation (e.g., using thionyl chloride or phosphorus tribromide).

- Purification: Distillation or recrystallization to isolate the benzyl halide intermediate.

Step 3: N-Alkylation of 4-Phenoxyaniline

- Reaction: The 4-phenoxyaniline is reacted with 2-propoxybenzyl halide under basic conditions.

- Conditions: Use of a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or DMSO) at ambient or slightly elevated temperatures.

- Alternative: Reductive amination can be employed by reacting 4-phenoxyaniline with 2-propoxybenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

- Outcome: Formation of this compound.

Step 4: Purification and Characterization

- Purification: Macroporous adsorption resins (e.g., NKA-II or AB-8) can be used to remove impurities based on Freundlich isotherm adsorption models.

- Validation: High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structure.

- Residual solvent analysis: Ensures compliance with ICH guidelines for pharmaceutical-grade materials.

Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents & Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Palladium-catalyzed amination | Pd(OAc)₂, phosphine ligands, K₂CO₃ | Toluene or DMF, inert atmosphere, 80-110 °C | High regioselectivity |

| 2 | Halogenation | Thionyl chloride or PBr₃ | Reflux, anhydrous conditions | Produces benzyl halide |

| 3 | N-Alkylation or reductive amination | 2-propoxybenzyl chloride or aldehyde; NaH or NaBH(OAc)₃ | DMF or DMSO, room temp to 60 °C | Controls substitution on N atom |

| 4 | Purification | Macroporous resins (NKA-II, AB-8) | Ambient temperature | Optimizes purity |

Research Findings and Optimization Notes

- Catalyst selection: Palladium catalysts with suitable ligands enhance coupling efficiency and reduce side reactions.

- Ultrasonic irradiation: Use of ultrasonic waves during coupling reactions can improve reaction rates and yields, as seen in related phenoxy compound syntheses.

- Temperature control: Maintaining reaction temperature between 160–180 °C during coupling steps prevents degradation and favors high conversion.

- Solvent choice: Aprotic polar solvents such as DMF or DMSO facilitate nucleophilic substitution and stabilize intermediates.

- Purification: Adsorption resin purification improves yield by selectively adsorbing impurities without degrading the target compound.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Phenoxy group installation | Pd-catalyzed amination, K₂CO₃, toluene | High selectivity, scalable | Requires inert atmosphere |

| Benzyl halide synthesis | Thionyl chloride, reflux | Efficient halogenation | Sensitive to moisture |

| N-Alkylation or reductive amination | Base or reducing agent, DMF/DMSO | Direct attachment to N atom | Side reactions possible |

| Purification | Macroporous resins, HPLC | High purity, reproducible | Optimization of adsorption needed |

Additional Notes

- The compound’s molecular formula is C22H23NO2 with a molecular weight of 333.4 g/mol.

- Characterization techniques such as vibrational spectroscopy, X-ray crystallography, and NMR are essential to confirm the substitution pattern and purity.

- Safety considerations include handling aniline derivatives with care due to potential toxicity and carcinogenicity; use of PPE and fume hoods is recommended.

Análisis De Reacciones Químicas

4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new substituted aniline compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Phenoxy-N-(2-propoxybenzyl)aniline serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, enabling the formation of more complex molecules. This is particularly useful in developing new pharmaceuticals and agrochemicals.

Biochemical Studies

The compound has been investigated for its interactions with biological systems, particularly in enzyme inhibition and receptor binding studies. It has shown potential as a ligand for various biological targets, making it valuable for drug discovery efforts .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus. The mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound, particularly against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. The compound induces apoptosis through mechanisms such as caspase activation and inhibition of survival pathways like STAT3 and PI3K/p85 .

Antimicrobial Efficacy

- Study Design : In vitro assays were conducted against various bacterial strains.

- Results : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.

Anticancer Effects

- Cell Lines Tested : MDA-MB-231, HeLa, and C6 glioma cells.

- Findings :

- Dose-dependent suppression of cell proliferation.

- Induction of morphological changes associated with apoptosis.

- Increased early apoptotic cell populations measured by annexin V-FITC staining.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Biochemical Studies | Ligand for enzyme interactions |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Anticancer Properties | Induces apoptosis in cancer cell lines |

Mecanismo De Acción

The mechanism of action of 4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their conformation, thereby inhibiting their function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-Phenoxy-N-(2-propoxybenzyl)aniline with structurally related aniline derivatives, highlighting key differences in molecular properties and substituent effects:

Structural and Functional Insights

- Substituent Position : The target compound’s 2-propoxybenzyl group (ortho position on benzyl) introduces steric hindrance compared to the 4-propoxybenzyl analog , which may reduce binding affinity in receptor-based applications.

Actividad Biológica

4-Phenoxy-N-(2-propoxybenzyl)aniline, also known by its chemical identifier CAS 1040687-76-0, is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C22H23NO2

- Molecular Weight: 333.42 g/mol

- IUPAC Name: 4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It has been shown to act as an inhibitor of various enzymes, which can lead to significant biochemical effects. The compound's mechanism includes:

- Enzyme Inhibition: It binds to the active sites of enzymes, altering their conformation and inhibiting their function. This characteristic makes it a candidate for further studies in enzyme regulation and inhibition pathways.

- Apoptosis Induction: Research indicates that this compound may influence apoptotic pathways, particularly in cancer cells, by inhibiting anti-apoptotic proteins such as Bcl-xL .

Table 1: Summary of Biological Activities

Case Study 1: Cancer Research

A study explored the effects of this compound on human cancer cell lines. The results demonstrated that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The study highlighted its potential as a therapeutic agent for cancer treatment through the modulation of apoptotic signaling pathways.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic processes. The results indicated that this compound could significantly inhibit enzyme activity, suggesting its utility in drug design for conditions where enzyme regulation is crucial.

Research Findings

Recent studies have expanded on the understanding of the biological activities associated with this compound:

- Anti-Cancer Activity: In vitro studies have shown promising results in reducing tumor growth in various cancer types by targeting apoptotic pathways .

- Antimicrobial Properties: Preliminary data suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease research .

- Potential Neuroprotective Effects: Some research indicates that compounds structurally related to this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Phenoxy-N-(2-propoxybenzyl)aniline with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and reductive amination. Key steps include:

- Using propoxylated benzyl chloride intermediates for alkylation under inert conditions.

- Catalyzing phenoxy group coupling via Ullmann or Buchwald-Hartwig reactions with palladium catalysts.

- Purification via macroporous adsorption resins (e.g., NKA-II or AB-8), where Freundlich isotherm models optimize adsorption efficiency .

- Purity validation requires HPLC or GC-MS, with residual solvent analysis to meet ICH guidelines.

Q. How can the molecular structure of this compound be accurately characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Vibrational Spectroscopy : Assign peaks using DFT-based geminal methods to resolve C-N and aromatic C-H stretches (e.g., 1612 cm⁻¹ and 1580 cm⁻¹ regions) .

- X-ray Crystallography : Refine structures using SHELXL for small-molecule resolution, leveraging high-speed data collection and twin-detection algorithms .

- NMR : ¹H/¹³C NMR with DEPT-135 clarifies substituent positions and hydrogen bonding.

Q. What are the known toxicological profiles and safety considerations for handling this compound?

- Methodological Answer : Aniline derivatives often exhibit carcinogenicity and skin sensitization. Key protocols include:

- Biomonitoring : Use LC-MS/MS to detect urinary metabolites (e.g., hydroxylated derivatives) while controlling for confounders like paracetamol .

- Occupational Safety : Implement fume hoods, PPE, and air sampling to limit exposure below 2 ppm (OSHA guidelines).

- In Vitro Assays : Conduct Ames tests for mutagenicity and LLNA for skin sensitization .

Advanced Research Questions

Q. What computational approaches are effective in predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and charge distribution. Compare results with experimental UV-Vis spectra.

- Vibrational Analysis : Apply geminal-based methods to simulate IR/Raman spectra, cross-validating with experimental data for aniline derivatives .

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO/water) to predict solubility and aggregation behavior.

Q. How can researchers resolve contradictions in experimental data regarding its stability under different pH and temperature conditions?

- Methodological Answer :

- Controlled Degradation Studies : Use HPLC to track decomposition products under accelerated conditions (e.g., 40–80°C, pH 2–12).

- Kinetic Modeling : Apply Arrhenius or Eyring equations to extrapolate shelf-life.

- Contextual Analysis : Address measurement biases by standardizing protocols (e.g., solvent purity, instrument calibration) to minimize variability .

Q. What are the current challenges in developing biomarkers for detecting occupational exposure to this compound?

- Methodological Answer :

- Biomarker Identification : Screen for stable metabolites (e.g., N-acetylated or glucuronidated derivatives) using high-resolution mass spectrometry.

- Confounding Factors : Differentiate endogenous aniline derivatives from environmental exposure using isotopic labeling .

- Reference Values : Establish health-based limits via longitudinal cohort studies in occupational settings.

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.